molecular formula C22H22N4O3S B2533491 N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1021137-08-5

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2533491
CAS No.: 1021137-08-5
M. Wt: 422.5
InChI Key: AXDKIWYBGGITEG-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an acetamidobenzamido moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Introduction of the Acetamidobenzamido Moiety: This step involves the coupling of 4-acetamidobenzoic acid with an ethylamine derivative, followed by amide bond formation with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives, substituted amides.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs), which play a role in gene expression regulation.

    Medicine: Explored for its therapeutic potential in treating cancer and neurological disorders due to its ability to modulate epigenetic markers.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
  • N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide
  • N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiazole ring and phenyl group contribute to its stability and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-19(30-22(25-14)17-6-4-3-5-7-17)21(29)24-13-12-23-20(28)16-8-10-18(11-9-16)26-15(2)27/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDKIWYBGGITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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